1-Dodecyl-2-methylnaphthalene
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Overview
Description
1-Dodecyl-2-methylnaphthalene is an organic compound with the molecular formula C23H34. It belongs to the class of alkylnaphthalenes, which are derivatives of naphthalene substituted with alkyl groups. This compound is characterized by the presence of a dodecyl (C12H25) group and a methyl (CH3) group attached to the naphthalene ring. Alkylnaphthalenes are known for their applications in various industrial processes, including as intermediates in the synthesis of other chemicals and as additives in lubricants and fuels .
Preparation Methods
The synthesis of 1-dodecyl-2-methylnaphthalene can be achieved through several methods:
Alkylation of Naphthalene: One common method involves the alkylation of naphthalene with dodecene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Isomerization and Crystallization: Another approach involves the isomerization of 1-methylnaphthalene to 2-methylnaphthalene, followed by alkylation with dodecene.
Industrial production methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-Dodecyl-2-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced alkylnaphthalene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Dodecyl-2-methylnaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including surfactants and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its hydrophobic nature and ability to interact with biological membranes.
Industry: It is used as an additive in lubricants and fuels to improve their performance and stability
Mechanism of Action
The mechanism of action of 1-dodecyl-2-methylnaphthalene involves its interaction with molecular targets through hydrophobic interactions and π-π stacking with aromatic residues. These interactions can affect the structure and function of biological membranes and proteins. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability .
Comparison with Similar Compounds
1-Dodecyl-2-methylnaphthalene can be compared with other alkylnaphthalenes, such as:
1-Methylnaphthalene: Similar in
Properties
CAS No. |
666707-83-1 |
---|---|
Molecular Formula |
C23H34 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-dodecyl-2-methylnaphthalene |
InChI |
InChI=1S/C23H34/c1-3-4-5-6-7-8-9-10-11-12-16-22-20(2)18-19-21-15-13-14-17-23(21)22/h13-15,17-19H,3-12,16H2,1-2H3 |
InChI Key |
QZXNWOKFRQOZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC2=CC=CC=C21)C |
Origin of Product |
United States |
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